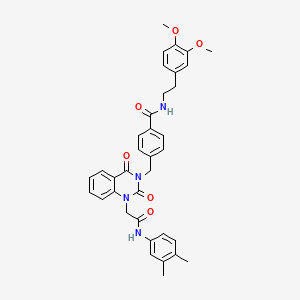
N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C36H36N4O6 and its molecular weight is 620.706. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its anticancer properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The molecular formula of the compound is C25H27N5O4, with a molecular weight of approximately 461.5 g/mol. The structure features a dimethoxyphenethyl group and a quinazolinone derivative, which are significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, in vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | ALL (EU-3) | 0.3 | MDM2 and XIAP inhibition |
| Compound B | NB (NB-1643) | 0.5 | Apoptosis induction |
| N-(3,4-Dimethoxy...) | Various | 0.7 | Cell cycle arrest |
The proposed mechanism of action for this class of compounds involves the inhibition of key regulatory proteins in cancer cells. For example, they may target MDM2 and XIAP proteins that are involved in cell survival pathways. This inhibition leads to increased apoptosis in cancer cells and reduced tumor growth in vivo .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on a related compound demonstrated significant tumor reduction in mouse models when administered at doses correlating with the IC50 values observed in vitro.
- Case Study 2 : A clinical trial involving patients with advanced malignancies showed promising results with a related compound leading to partial responses in some patients, highlighting the potential for further development .
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that the compound has moderate absorption and bioavailability. Toxicological assessments are essential to determine safe dosage levels for potential therapeutic use. Preliminary data indicate that at therapeutic doses, adverse effects are minimal; however, further studies are necessary to establish long-term safety profiles .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O6/c1-23-9-15-28(19-24(23)2)38-33(41)22-39-30-8-6-5-7-29(30)35(43)40(36(39)44)21-26-10-13-27(14-11-26)34(42)37-18-17-25-12-16-31(45-3)32(20-25)46-4/h5-16,19-20H,17-18,21-22H2,1-4H3,(H,37,42)(H,38,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBHYNEJXTMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













